molecular formula C14H25NO3 B1461866 Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1341036-10-9

Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B1461866
CAS RN: 1341036-10-9
M. Wt: 255.35 g/mol
InChI Key: JHXYNNGSTXYRBQ-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the linear formula C15H27NO3 . It is also known as TERT-BUTYL 8-(HYDROXYMETHYL)-2-AZASPIRO[4.5]DECANE-2-CARBOXYLATE .


Molecular Structure Analysis

The molecular structure of Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is characterized by a spirocyclic structure with a nitrogen atom and a hydroxyl group at the 8-position . The InChI code for this compound is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a white to yellow solid . It has a molecular weight of 269.38 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its spirocyclic structure is particularly useful in creating molecules with high three-dimensional complexity, which is a desirable feature in drug discovery for enhancing molecular interaction with biological targets .

Development of CNS Penetrant Agents

This compound has been utilized in the development of central nervous system (CNS) penetrant agents. The unique structure of the compound allows it to cross the blood-brain barrier effectively, making it an excellent candidate for the synthesis of treatments targeting neurological conditions .

Creation of Spirocyclic Building Blocks

The compound serves as a spirocyclic building block that can be further functionalized to explore new chemical spaces. This is particularly important in medicinal chemistry where novel frameworks are constantly sought after for the development of new therapeutic agents .

Research in Material Science

In material science, the compound’s robust structure can be incorporated into polymers to enhance their properties, such as thermal stability and rigidity. This application is still in the exploratory phase but shows promise for the development of advanced materials .

Analytical Chemistry Applications

Due to its well-defined structure and stability, Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can be used as a standard in analytical chemistry for calibration and testing of analytical instruments like HPLC and NMR .

Chemical Education and Research

Lastly, this compound is used in academic settings for chemical education and research. It provides a practical example of spirocyclic compounds and can be used to demonstrate various synthetic techniques and chemical reactions to students and researchers .

properties

IUPAC Name

tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXYNNGSTXYRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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